molecular formula C35H55F3N8O10 B6295502 Acetyl-PHF5 amide Trifluoroacetate CAS No. 1190970-24-1

Acetyl-PHF5 amide Trifluoroacetate

Cat. No. B6295502
CAS RN: 1190970-24-1
M. Wt: 804.9 g/mol
InChI Key: YEIBIHSKKDTQIW-CHXRVFPJSA-N
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Description

Acetyl-PHF5 amide trifluoroacetate salt, also known as Ac-Gln-Ile-Val-Tyr-Lys-NH₂ trifluoroacetate salt (CAS: 1190970-24-1), is a synthetic peptide . The tau sequences VYK, IVYK, QIVYK, and VQIVYK in this compound are capable of polymerizing into filamentous structures .


Synthesis Analysis

The synthesis of trifluoroacetamides, which includes Acetyl-PHF5 amide trifluoroacetate, often involves the reaction of an acid chloride with ammonia or a primary or secondary amine . A mild deprotection for notoriously difficult to unmask primary N - (p-toluenesulfonyl) amides occurs at low temperature by initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .


Molecular Structure Analysis

The molecular structure of Acetyl-PHF5 amide trifluoroacetate consists of the tau sequences VYK, IVYK, QIVYK, and VQIVYK . These sequences are capable of polymerizing into filamentous structures .


Chemical Reactions Analysis

Trifluoroacetamides, like Acetyl-PHF5 amide trifluoroacetate, can undergo various chemical reactions. They can react with bases like LDA, NEt3, Py, t-BuOK, and others like DCC, SOCl2. They can also react with nucleophiles like RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3, and electrophiles like RCOCl, RCHO, CH3I .

Scientific Research Applications

Electrostatic Mechanisms in Cell Signaling

Kovacic (2011) elucidated novel electrostatic mechanisms by which N-acetylated proteins, potentially including compounds similar to Acetyl-PHF5 amide Trifluoroacetate, influence cell signaling and phosphorylation. The study highlights the increase in amide dipole and electrostatic field (EF) in these proteins, suggesting their roles in electron transfer and cell energetics, which could significantly impact cell signaling pathways Kovacic, 2011.

Chromatographic Analysis Techniques

Kuksis (1965) reviewed the application of gas-liquid chromatography for the separation and quantitative estimation of bile acid trifluoroacetates, a process critical for biological and environmental analyses. This study presents the effectiveness of trifluoroacetate derivatives in chromatographic applications, demonstrating their importance in analytical chemistry Kuksis, 1965.

Small-Molecule Acetylation in Bacteria

Burckhardt and Escalante-Semerena (2020) explored the role of GCN5-related N-acetyltransferases in bacteria, focusing on the acetylation of small molecules. This review underscores the versatility of acetyltransferase enzymes in modulating bacterial cellular physiology, which could have implications for understanding bacterial resistance mechanisms and developing new antibacterial strategies Burckhardt & Escalante-Semerena, 2020.

Environmental Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) provided an extensive review of the microbial degradation of polyfluoroalkyl chemicals in the environment, highlighting the challenges and knowledge gaps in understanding the fate of such compounds. This research is crucial for assessing the environmental impact of fluorinated compounds, including those related to Acetyl-PHF5 amide Trifluoroacetate, and for developing effective remediation strategies Liu & Avendaño, 2013.

Innovative Nanomaterials for Wood Property Enhancement

Papadopoulos et al. (2019) reviewed the application of nanotechnology in enhancing key wood properties, such as dimensional stability and resistance to biodegradation. This review indicates the potential of using Acetyl-PHF5 amide Trifluoroacetate derivatives in the development of nanomaterials for protective wood treatments, demonstrating the compound's versatility beyond biomedical applications Papadopoulos et al., 2019.

Mechanism of Action

Safety and Hazards

The safety data sheet for trifluoroacetic acid, a component of Acetyl-PHF5 amide trifluoroacetate, indicates that it is harmful if inhaled and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Recent research has shown significant interest in the transamidation of unactivated amides due to their chemoselectivity and green side products . This could potentially open up new avenues for the use of compounds like Acetyl-PHF5 amide trifluoroacetate in various applications .

properties

IUPAC Name

(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54N8O8.C2HF3O2/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34;3-2(4,5)1(6)7/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46);(H,6,7)/t19-,23-,24-,25-,27-,28-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBIHSKKDTQIW-CHXRVFPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55F3N8O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-PHF5 amide Trifluoroacetate

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